molecular formula C19H18N4O4S2 B10880096 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B10880096
M. Wt: 430.5 g/mol
InChI Key: IMUFDTRKOHFJKS-UHFFFAOYSA-N
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Description

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a phenyl ring, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. This intermediate is then reacted with a pyrimidinyl derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C19H18N4O4S2/c1-12(18(25)21-14-7-9-15(10-8-14)29(20,26)27)28-19-22-16(11-17(24)23-19)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H2,20,26,27)(H,22,23,24)

InChI Key

IMUFDTRKOHFJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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